N'-benzyl-N'-phenylcyclopropanecarbohydrazide
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Overview
Description
N’-benzyl-N’-phenylcyclopropanecarbohydrazide is an organic compound characterized by the presence of a cyclopropane ring, a benzyl group, and a phenyl group attached to a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N’-phenylcyclopropanecarbohydrazide typically involves the reaction of benzylamine with phenylcyclopropanecarboxylic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of N’-benzyl-N’-phenylcyclopropanecarbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N’-phenylcyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazides or other derivatives.
Scientific Research Applications
N’-benzyl-N’-phenylcyclopropanecarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-benzyl-N’-phenylcyclopropanecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-phenylcyclopropanecarboxamide
- N-benzyl-4-[4-(3-chlorophenyl)-1H-pyrazol-3-yl]-1H-pyrrole-2-carboxamide
- N-benzyl-3,4-dihydroxypyridine-2-carboxylic amide
Uniqueness
N’-benzyl-N’-phenylcyclopropanecarbohydrazide is unique due to its specific structural features, such as the presence of both benzyl and phenyl groups attached to a cyclopropane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H18N2O |
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Molecular Weight |
266.34 g/mol |
IUPAC Name |
N'-benzyl-N'-phenylcyclopropanecarbohydrazide |
InChI |
InChI=1S/C17H18N2O/c20-17(15-11-12-15)18-19(16-9-5-2-6-10-16)13-14-7-3-1-4-8-14/h1-10,15H,11-13H2,(H,18,20) |
InChI Key |
GEWVRMYMRVFSDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NN(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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